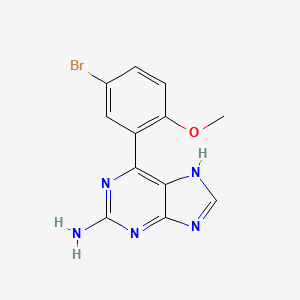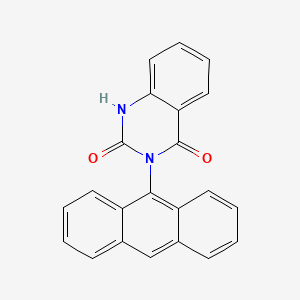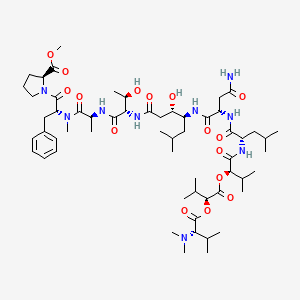![molecular formula C21H22Cl2N4OS2 B10773661 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Banyu (I) es un compuesto orgánico sintético conocido por sus diversas aplicaciones en investigación científica e industria. Se caracteriza por su estructura química única, que le permite interactuar con varios sistemas biológicos y químicos. El compuesto ha ganado atención debido a su potencial en varios campos, incluyendo química, biología y medicina .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de Banyu (I) involucra varias rutas sintéticas, cada una con condiciones de reacción específicas. Un método común incluye el acoplamiento de componentes clave como la porción de ciclopentanona, la porción de pirazol y la D-Valina disponible comercialmente. Las condiciones de reacción a menudo involucran el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de Banyu (I) se escala utilizando rutas sintéticas optimizadas que garantizan un alto rendimiento y pureza. El proceso generalmente involucra el uso de reactores a gran escala, control preciso de los parámetros de reacción y monitoreo continuo para mantener la calidad del producto. Los métodos de producción industrial están diseñados para ser económicamente viables y respetuosos con el medio ambiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
Banyu (I) experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son facilitadas por diferentes reactivos y condiciones, dependiendo del resultado deseado .
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones generalmente se llevan a cabo en condiciones ácidas o básicas.
Reducción: Se utilizan reactivos como borohidruro de sodio e hidruro de aluminio y litio, a menudo en atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones varían en función de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Banyu (I) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como ligando en química de coordinación y como reactivo en síntesis orgánica.
Biología: Empleado en estudios que involucran inhibición enzimática e interacciones proteína-ligando.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de Banyu (I) involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un activador alostérico de las enzimas, alterando su actividad y afectando las vías metabólicas. Los efectos del compuesto están mediados a través de la unión a sitios activos o regiones reguladoras de las proteínas diana, lo que lleva a cambios en su conformación y función .
Comparación Con Compuestos Similares
Banyu (I) se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos Similares: Compuestos como benzotiazoles y piperidinas comparten similitudes estructurales con Banyu (I).
Singularidad: Banyu (I) destaca por su combinación específica de grupos funcionales, que confieren reactividad y actividad biológica únicas.
Propiedades
Fórmula molecular |
C21H22Cl2N4OS2 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H22Cl2N4OS2/c22-16-3-1-13(9-17(16)23)11-27-7-5-15(6-8-27)25-20(28)12-29-21-26-18-4-2-14(24)10-19(18)30-21/h1-4,9-10,15H,5-8,11-12,24H2,(H,25,28) |
Clave InChI |
QOHFBKIKGAINLL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)CC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)


![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)
![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)
![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
